11-[[(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid 11-[[(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid
Brand Name: Vulcanchem
CAS No.: 173106-54-2
VCID: VC0060925
InChI: InChI=1S/C41H71NO3/c1-29(2)30-19-24-41(28-42-27-15-13-11-9-8-10-12-14-16-35(44)45)26-25-39(6)31(36(30)41)17-18-33-38(5)22-21-34(43)37(3,4)32(38)20-23-40(33,39)7/h30-34,36,42-43H,1,8-28H2,2-7H3,(H,44,45)/t30-,31+,32-,33+,34-,36+,38-,39+,40+,41+/m0/s1
SMILES: CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CNCCCCCCCCCCC(=O)O
Molecular Formula: C41H71NO3
Molecular Weight: 626 g/mol

11-[[(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid

CAS No.: 173106-54-2

Main Products

VCID: VC0060925

Molecular Formula: C41H71NO3

Molecular Weight: 626 g/mol

11-[[(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid - 173106-54-2

CAS No. 173106-54-2
Product Name 11-[[(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid
Molecular Formula C41H71NO3
Molecular Weight 626 g/mol
IUPAC Name 11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid
Standard InChI InChI=1S/C41H71NO3/c1-29(2)30-19-24-41(28-42-27-15-13-11-9-8-10-12-14-16-35(44)45)26-25-39(6)31(36(30)41)17-18-33-38(5)22-21-34(43)37(3,4)32(38)20-23-40(33,39)7/h30-34,36,42-43H,1,8-28H2,2-7H3,(H,44,45)/t30-,31+,32-,33+,34-,36+,38-,39+,40+,41+/m0/s1
Standard InChIKey LHUVKQWBZICRFR-LCLRTRGPSA-N
Isomeric SMILES CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)CNCCCCCCCCCCC(=O)O
SMILES CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CNCCCCCCCCCCC(=O)O
Canonical SMILES CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CNCCCCCCCCCCC(=O)O
Synonyms 11-[[[3.beta.-Hydroxylup-20(29)-en-28-oyl]methyl]amino]aminoundecanoic acid
PubChem Compound 463521
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator